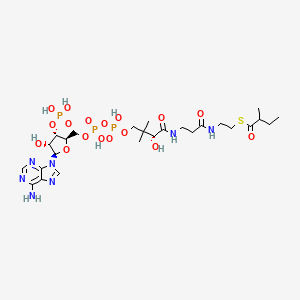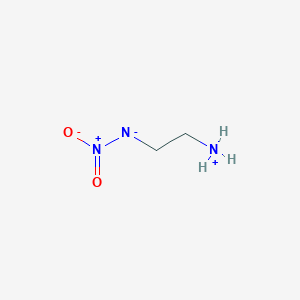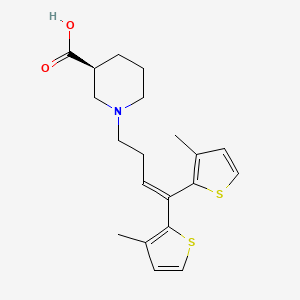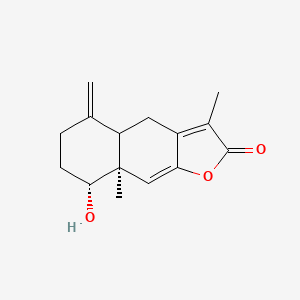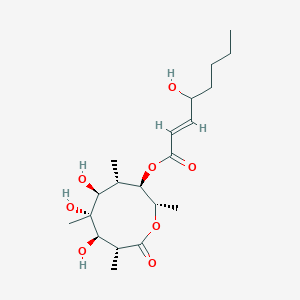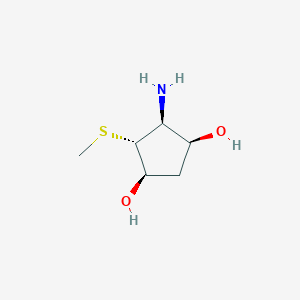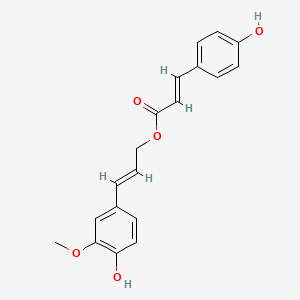
Coniferyl p-coumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coniferyl p-coumarate is a cinnamate ester obtained by the formal condensation of the hydroxy of coniferol with the carboxy group of trans-4-coumaric acid. It is a cinnamate ester and a member of guaiacols. It derives from a trans-4-coumaric acid and a coniferol.
Wissenschaftliche Forschungsanwendungen
Pathways in Plant Cell Wall Formation
Coniferyl p-coumarate plays a critical role in the formation of maize lignin, particularly in the acylation of lignin monomers. Studies utilizing NMR methods have shown that p-coumaric acid in maize lignin is primarily attached at the γ-position, suggesting that lignin acylation occurs via enzymatically controlled pre-acylation of lignin monomers which are subsequently incorporated into the lignin polymer via oxidative coupling (Ralph et al., 1994).
Lignin Composition in Mulberry Trees
Research on the Morus genus (mulberry trees) has revealed that these eudicot plants have lignins derived partially from monolignol p-coumarate esters. This finding indicates that mulberry trees, unlike the common belief that p-coumarate in plant cell walls is exclusive to commelinid monocots, have lignins with p-coumarate esters acylating the sidechain γ-hydroxyl of both coniferyl and syringyl units (Hellinger et al., 2022).
Biochemical Metabolism in Yeast
The catabolic conversion and metabolism of coniferyl aldehyde, ferulic acid, and p-coumaric acid in Saccharomyces cerevisiae have been studied, revealing that the conversion of these compounds into less inhibitory products is a form of stress response and detoxification. This highlights the ability of S. cerevisiae to convert toxic phenolic compounds into less inhibitory compounds, suggesting a potential route to enhancing yeast tolerance to these compounds (Adeboye et al., 2015).
Oxidative and Peroxidative Cycles in Maize Roots
In maize roots, p-coumaric acid plays a significant role in both the peroxidative and oxidative cycles catalyzed by the peroxidase, indicating multiple physiological roles for p-coumaric acid catalyzed peroxidase reactions through its control mechanisms (Šukalović et al., 2005).
Modulation of Monolignol Biosynthesis
Studies on loblolly pine (Pinus taeda) cell cultures have revealed insights into the transcriptional control of monolignol biosynthesis. It was found that carbon allocation to the pathway and its differential distribution into p-coumaryl and coniferyl alcohols is controlled by phenylalanine supply and differential modulation of certain hydroxylases (Anterola et al., 1999).
Eigenschaften
Produktname |
Coniferyl p-coumarate |
|---|---|
Molekularformel |
C19H18O5 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H18O5/c1-23-18-13-15(6-10-17(18)21)3-2-12-24-19(22)11-7-14-4-8-16(20)9-5-14/h2-11,13,20-21H,12H2,1H3/b3-2+,11-7+ |
InChI-Schlüssel |
UPNLRNQUIJXYPN-LFWRRJNUSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC=C(C=C2)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



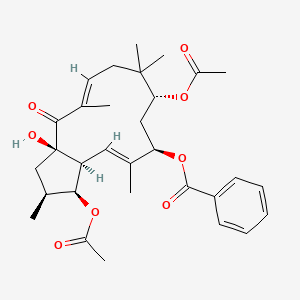
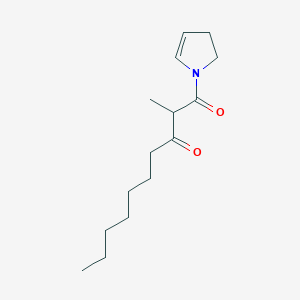
![(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)
